4-Iodobenzo[d]isothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodobenzo[d]isothiazole is a heterocyclic compound that features an isothiazole ring fused to a benzene ring with an iodine atom attached to the benzene ring. This compound is part of the broader class of isothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
The synthesis of 4-Iodobenzo[d]isothiazole typically involves several steps, including the formation of the isothiazole ring and the introduction of the iodine atom. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a thioamide with an α-halo ketone can lead to the formation of the isothiazole ring . Industrial production methods often utilize metal-catalyzed reactions to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
4-Iodobenzo[d]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The isothiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cross-Coupling Reactions: The iodine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.
Wissenschaftliche Forschungsanwendungen
4-Iodobenzo[d]isothiazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Iodobenzo[d]isothiazole involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Iodobenzo[d]isothiazole can be compared to other isothiazole derivatives, such as:
Benz[c]isothiazole: Similar in structure but with different substitution patterns, leading to varied biological activities.
Benz[d]isothiazole: Another isomer with distinct chemical properties and applications.
Isoxazoles: These compounds have an oxygen atom instead of sulfur in the ring, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C7H4INS |
---|---|
Molekulargewicht |
261.08 g/mol |
IUPAC-Name |
4-iodo-1,2-benzothiazole |
InChI |
InChI=1S/C7H4INS/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H |
InChI-Schlüssel |
FVTBGGXYAATVIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NS2)C(=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.